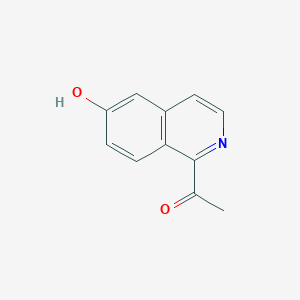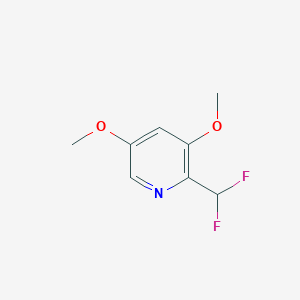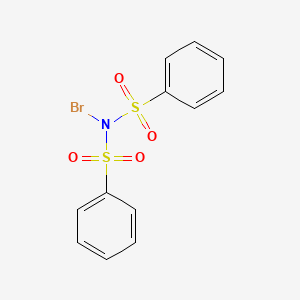
N-Bromo-N-(phenylsulfonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Bromo-N-(phenylsulfonyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromo group attached to a nitrogen atom, which is further connected to two phenylsulfonyl groups. It is widely used in organic synthesis due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Bromo-N-(phenylsulfonyl)benzenesulfonamide can be synthesized through various methods. One common approach involves the bromination of N-(phenylsulfonyl)benzenesulfonamide using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-Bromo-N-(phenylsulfonyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the sulfonamide groups may be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield N-alkyl or N-aryl sulfonamides, while oxidation reactions can produce sulfonic acids or sulfonyl chlorides .
Aplicaciones Científicas De Investigación
N-Bromo-N-(phenylsulfonyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Bromo-N-(phenylsulfonyl)benzenesulfonamide involves its ability to act as an electrophile due to the presence of the bromo group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. The sulfonamide groups also contribute to its reactivity by stabilizing the intermediate species formed during reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Fluoro-N-(phenylsulfonyl)benzenesulfonamide: Similar in structure but contains a fluorine atom instead of a bromine atom.
N-(4-Bromophenyl)benzenesulfonamide: Contains a bromine atom on the phenyl ring rather than on the nitrogen atom.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains both bromine and fluorine atoms on different phenyl rings.
Uniqueness
N-Bromo-N-(phenylsulfonyl)benzenesulfonamide is unique due to its dual sulfonamide groups and the presence of a bromo group on the nitrogen atom. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations .
Propiedades
Fórmula molecular |
C12H10BrNO4S2 |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
N-(benzenesulfonyl)-N-bromobenzenesulfonamide |
InChI |
InChI=1S/C12H10BrNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
IDBLNOAPPCDSTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N(S(=O)(=O)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


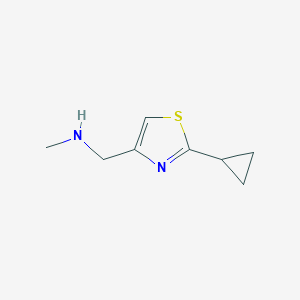

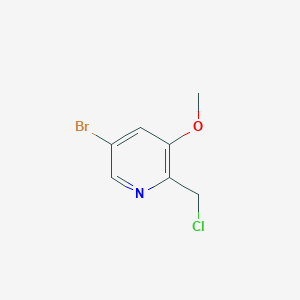


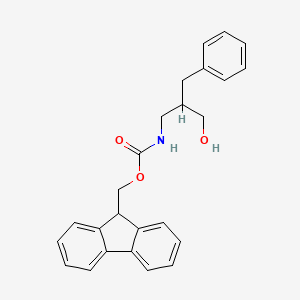

![methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B15221437.png)
![2-(2-Bromopyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B15221440.png)

![10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B15221472.png)
